4-ethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide
Description
Overview of the Benzenesulfonamide (B165840) Scaffold in Contemporary Drug Discovery
The benzenesulfonamide scaffold, characterized by a benzene (B151609) ring directly attached to a sulfonamide group (-SO₂NH₂), is recognized as a "privileged" structure in drug design. This designation refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a versatile starting point for the development of novel therapeutics. The primary sulfonamide group is a key zinc-binding group, allowing it to potently inhibit metalloenzymes, a critical mechanism for many of its therapeutic effects. acs.org
The journey of sulfonamides in medicine began in the 1930s with the discovery of Prontosil, the first broadly effective systemic antibacterial agent. wikipedia.orgresearchgate.net This groundbreaking discovery, which demonstrated that a synthetic dye could treat a range of bacterial infections, ushered in the era of antimicrobial chemotherapy. wikipedia.orgebsco.com Researchers soon discovered that Prontosil was a prodrug, metabolized in the body to its active form, sulfanilamide. openaccesspub.org This insight triggered the development of a vast array of "sulfa drugs" for bacterial infections. openaccesspub.org
While the advent of penicillin and other antibiotics later overshadowed their primary use as antibacterials, the therapeutic applications of the sulfonamide scaffold have continued to expand significantly. ebsco.com Medicinal chemists have successfully modified the core structure to develop drugs for a diverse set of conditions, moving far beyond their antimicrobial origins. wikipedia.orgclevelandclinic.org
| Drug Class | Therapeutic Application | Example(s) |
| Diuretics | Hypertension, Edema | Hydrochlorothiazide, Furosemide, Indapamide wikipedia.org |
| Anticonvulsants | Epilepsy, Seizures | Sultiame, Zonisamide wikipedia.orgclevelandclinic.org |
| Antihyperglycemics | Type 2 Diabetes | Tolbutamide, Glipizide (Sulfonylureas) wikipedia.orgopenaccesspub.org |
| Anti-inflammatory | Inflammatory Bowel Disease | Sulfasalazine wikipedia.orgclevelandclinic.org |
| Anticancer | Metastatic Melanoma | Vemurafenib clevelandclinic.org |
| Antiretrovirals | HIV | Darunavir clevelandclinic.org |
| Carbonic Anhydrase Inhibitors | Glaucoma | Acetazolamide wikipedia.org |
Beyond the established clinical uses, benzenesulfonamide derivatives are a subject of intense preclinical research, demonstrating a wide array of pharmacological activities. This research highlights the scaffold's potential for developing treatments for numerous other diseases. One of the most studied mechanisms is the inhibition of carbonic anhydrase (CA) isozymes. rsc.org Overexpression of certain CA isozymes, like CA IX, is linked to tumor hypoxia and progression, making selective CA inhibitors containing the benzenesulfonamide scaffold promising anticancer agents. rsc.orgnih.gov Studies have demonstrated the antiproliferative activity of novel benzenesulfonamide derivatives against breast cancer and glioblastoma cell lines. rsc.orgmdpi.comtuni.fi
Furthermore, the inhibition of specific CA isoforms in the central nervous system (hCA II and hCA VII) is related to antiepileptic effects, leading to the discovery of benzenesulfonamide derivatives with potent anticonvulsant action in preclinical models. acs.orgnih.gov The versatility of this scaffold is also evident in its ability to inhibit other enzyme systems, with various derivatives showing potential as inhibitors of acetylcholinesterase, α-glycosidase, and glutathione (B108866) S-transferase. tandfonline.com
| Preclinical Activity | Target/Mechanism | Potential Therapeutic Area |
| Anticancer | Carbonic Anhydrase IX (CA IX) Inhibition rsc.org | Solid Tumors (e.g., Breast Cancer) rsc.org |
| Anticancer | Tropomyosin Receptor Kinase A (TrkA) Inhibition mdpi.comtuni.fi | Glioblastoma mdpi.comtuni.fi |
| Anticonvulsant | Carbonic Anhydrase II & VII (CA II, CA VII) Inhibition acs.orgnih.gov | Epilepsy acs.orgnih.gov |
| Antimicrobial | Dihydropteroate (B1496061) Synthase Inhibition smolecule.com | Bacterial Infections smolecule.com |
| Anti-HIV | HIV-1 Capsid Inhibition nih.gov | HIV/AIDS nih.gov |
| 12-Lipoxygenase Inhibition | 12-LOX Enzyme Inhibition nih.gov | Thrombosis, Inflammation, Cancer nih.gov |
The Strategic Importance of Thiophene (B33073) and Ethoxy Moieties in Rational Drug Design
The design of a molecule like 4-ethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide is not arbitrary. It involves the deliberate combination of structural motifs—in this case, the thiophene ring and the ethoxy group—each known to confer advantageous properties in a medicinal chemistry context.
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is another privileged pharmacophore in medicinal chemistry. rsc.orgnih.gov Its prevalence is highlighted by its rank as the fourth most common moiety in small-molecule drugs approved by the U.S. FDA over the last decade. rsc.orgnih.gov Thiophene is often considered a bioisostere of the benzene ring, meaning it has similar physicochemical properties, allowing it to mimic benzene in biological systems while offering distinct advantages. cognizancejournal.com
The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov The ring itself provides synthetically accessible sites for modification, allowing chemists to fine-tune a molecule's properties. nih.gov Thiophene derivatives have demonstrated a vast range of therapeutic potentials in preclinical and clinical studies, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antiviral activities. cognizancejournal.comresearchgate.net
The incorporation of small alkyl or alkoxy groups is a fundamental strategy in drug design to modulate a molecule's pharmacokinetic and pharmacodynamic profile. omicsonline.org The ethoxy group (-OCH₂CH₃), a short alkoxy chain, can significantly influence a drug candidate's properties. nih.gov
Alkoxy groups like ethoxy and the closely related methoxy (B1213986) group are present in over 230 approved drugs, where they play critical roles in ligand-target binding, optimizing physicochemical characteristics, and improving ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.gov The primary contributions of an ethoxy substituent include:
Modulating Lipophilicity: The ethyl component of the ethoxy group increases the molecule's lipophilicity (fat-solubility). This property is crucial for a drug's ability to cross cell membranes and the blood-brain barrier, thereby affecting its absorption and distribution in the body. omicsonline.orgreachemchemicals.com
Metabolic Stability: The ether linkage in an ethoxy group is generally more stable to metabolic degradation than other functional groups, such as esters, which can help prolong the drug's duration of action. reachemchemicals.com
Target Interactions: The oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the target protein's binding site, thereby increasing binding affinity and potency. nih.gov
Rationale for Dedicated Academic Research on this compound
The specific chemical architecture of this compound represents a logical convergence of three scientifically validated structural motifs. The rationale for its dedicated study is built upon the established therapeutic value of each component:
The Benzenesulfonamide Core: This scaffold provides a proven foundation with a history of broad-spectrum bioactivity, from antimicrobial to anticancer and anticonvulsant effects. acs.orgrsc.orgnih.gov Its ability to target key enzymes like carbonic anhydrases makes it a highly valuable starting point for inhibitor design. acs.org
The Thiophene Moiety: The inclusion of the thiophene ring introduces a versatile heterocyclic system known to be a key component in numerous FDA-approved drugs and bioactive molecules. rsc.orgnih.gov Its bioisosteric relationship with benzene and its capacity for diverse biological activities make it a strategic addition. cognizancejournal.com Research on closely related structures, such as 3,4-dimethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide, has already indicated potential antimicrobial activity by inhibiting bacterial folic acid synthesis. smolecule.com
The Ethoxy Substituent: The placement of an ethoxy group on the benzene ring is a deliberate tactic to fine-tune the molecule's drug-like properties. It is intended to optimize lipophilicity, potentially enhancing membrane permeability and bioavailability, while also offering an additional point for hydrogen bonding interactions within a target active site. nih.govreachemchemicals.com
Identification of Knowledge Gaps within Existing Benzenesulfonamide Literature
Despite the extensive research and clinical success of benzenesulfonamides, significant knowledge gaps remain. The continuous emergence of drug-resistant pathogens necessitates the development of novel antibacterial sulfonamides that can overcome existing resistance mechanisms or act via different pathways. tandfonline.com While much research has focused on well-established targets like carbonic anhydrase and dihydropteroate synthase, the full potential of the benzenesulfonamide scaffold against other enzyme classes or receptor types remains underexplored.
Furthermore, there is a persistent gap between the synthesis of novel derivatives in academic laboratories and their translation into clinical candidates. Many published studies report the synthesis and initial biological evaluation of new compounds, but comprehensive structure-activity relationship (SAR) studies, pharmacokinetic profiling, and in-vivo efficacy data are often lacking. researchgate.net Specifically for compounds like this compound, which combine the benzenesulfonamide core with other biologically active moieties like thiophene, there is a lack of specific data. The unique interplay between these different pharmacophores is not well-documented, representing a clear gap in the literature and an opportunity for new research. The development of novel sulfonamides should focus on key advantages such as activity against drug-resistant pathogens, reduced side effects, and low toxicity. tandfonline.com
The Compound's Potential as a Novel Lead for Therapeutic Development
The chemical structure of this compound suggests significant potential as a lead compound for therapeutic development. This potential can be inferred by analyzing its constituent molecular fragments: the benzenesulfonamide core, the 4-ethoxy substituent, and the N-(thiophen-3-ylmethyl) group.
The benzenesulfonamide core provides a proven foundation for biological activity, capable of interacting with a variety of biological targets. chemicalbook.com The 4-ethoxy group on the benzene ring is an important modulator of the compound's physicochemical properties. Substitutions at this position can influence factors such as lipophilicity, metabolic stability, and binding affinity to target proteins, thereby fine-tuning both the pharmacokinetics and pharmacodynamics of the molecule.
The N-(thiophen-3-ylmethyl) group is particularly noteworthy. The thiophene ring is a bioisostere of the benzene ring and is a common feature in many approved drugs. researchgate.net Thiophene-containing compounds are known to possess a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. researchgate.net Research into related structures, such as N-[(thiophen-3-yl)methyl]benzamides, has identified them as potent inhibitors of influenza virus fusion. acs.orgacs.org Moreover, other thiophene-benzenesulfonamide derivatives have been specifically designed and synthesized as potent agents against multidrug-resistant tuberculosis. nih.gov
The combination of these three components in a single molecule creates a unique chemical entity. The hybridization of the versatile benzenesulfonamide scaffold with the biologically active thiophene moiety presents a promising strategy for developing novel therapeutic agents. It can be hypothesized that this compound could exhibit potent antimicrobial or antiviral activity. The data from related compounds in the literature supports the potential for this structural class to yield highly active molecules.
Table 1: Biological Activities of Structurally Related Thiophene-Benzenesulfonamide Derivatives
| Compound Class | Target/Activity | Reported Potency | Reference |
|---|---|---|---|
| Thiophene-Benzenesulfonamides | Mycobacterium tuberculosis | MIC: 0.023 µg/mL | nih.gov |
| N-[(Thiophen-3-yl)methyl]benzamides | Influenza A/H1N1 Virus | EC₅₀: ~0.8 µM | acs.org |
| N-[(Thiophen-3-yl)methyl]benzamides | Influenza A/H5N1 Pseudovirus | EC₅₀: 0.8 µM | acs.org |
| Aryl Thiazolone-Benzenesulfonamides | Carbonic Anhydrase IX | IC₅₀: 10.93–25.06 nM | rsc.org |
This table presents data for structurally related compound classes to illustrate the potential of the thiophene-benzenesulfonamide scaffold.
Given the demonstrated efficacy of related compounds, this compound warrants further investigation. Its synthesis and subsequent evaluation in a range of biological assays could fill a significant gap in the current literature and potentially uncover a valuable new lead for treating infectious diseases or other conditions.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Hydrochlorothiazide |
Structure
3D Structure
Properties
IUPAC Name |
4-ethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S2/c1-2-17-12-3-5-13(6-4-12)19(15,16)14-9-11-7-8-18-10-11/h3-8,10,14H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEWTSQLQSFSGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Chemical Derivatization of 4 Ethoxy N Thiophen 3 Ylmethyl Benzenesulfonamide
Synthetic Pathways and Reaction Optimization
The construction of the 4-ethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide molecule hinges on the formation of the sulfonamide bond, a robust linkage that is central to the structure and function of numerous pharmaceutical agents.
Established General Synthetic Approaches for Benzenesulfonamide (B165840) Construction
The synthesis of benzenesulfonamides is a well-established field in organic chemistry, with the most common and direct method involving the reaction of a benzenesulfonyl chloride with a primary or secondary amine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of base and solvent can be critical to the success of the reaction, with common options including pyridine, triethylamine, or aqueous sodium hydroxide.
Another established route involves the reaction of a sulfonic acid with a halogenating agent, such as thionyl chloride or phosphorus pentachloride, to form the sulfonyl chloride in situ, which then reacts with the desired amine. Variations of these methods have been developed to improve yields, simplify purification, and expand the scope of compatible functional groups.
Specific Synthesis Strategies for this compound and Analogues
The specific synthesis of this compound would logically proceed through the coupling of two key intermediates: 4-ethoxybenzenesulfonyl chloride and thiophen-3-ylmethanamine.
The synthesis of 4-ethoxybenzenesulfonyl chloride can be achieved by the chlorosulfonation of phenetole (B1680304) (ethoxybenzene). This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the benzene (B151609) ring, with the ethoxy group directing the substitution primarily to the para position.
Once 4-ethoxybenzenesulfonyl chloride is obtained, it can be reacted with thiophen-3-ylmethanamine to form the desired sulfonamide. This nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride is typically performed in a suitable solvent, such as dichloromethane (B109758) or tetrahydrofuran (B95107), and in the presence of a base to scavenge the HCl produced. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the product is typically isolated and purified using standard laboratory techniques such as extraction, washing, and recrystallization or column chromatography.
Analogues of this compound can be synthesized by varying either the substituted benzenesulfonyl chloride or the amine component. For instance, using different alkoxy-substituted benzenesulfonyl chlorides or various isomers of thiophenemethanamine would yield a library of related compounds for further study.
Application of Modern Synthetic Techniques, including Microwave-Assisted Protocols
Modern synthetic chemistry has increasingly embraced technologies that accelerate reaction times, improve yields, and promote greener chemical processes. Microwave-assisted organic synthesis has emerged as a powerful tool in this regard. For the synthesis of benzenesulfonamides, microwave irradiation can significantly reduce reaction times from hours to minutes. chemicalbook.comrsc.org
In the context of synthesizing this compound, a microwave-assisted protocol would involve mixing the 4-ethoxybenzenesulfonyl chloride and thiophen-3-ylmethanamine, potentially with a suitable base and in a microwave-transparent vessel, and irradiating the mixture in a dedicated microwave reactor. The high energy and efficient heating provided by microwaves can lead to a rapid and clean reaction, often with improved yields compared to conventional heating methods. This approach is particularly advantageous for high-throughput synthesis and the rapid generation of compound libraries.
Rigorous Spectroscopic and Analytical Characterization
The unambiguous identification and confirmation of the structure of this compound rely on a combination of spectroscopic techniques.
Elucidation of Molecular Structure via Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules.
¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the different types of protons in the molecule. The ethoxy group would show a triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The aromatic protons of the benzenesulfonyl moiety would appear as two doublets in the downfield region, characteristic of a para-substituted benzene ring. The protons of the thiophene (B33073) ring would also produce distinct signals in the aromatic region. The methylene protons of the thiophen-3-ylmethyl group would likely appear as a doublet, coupled to the adjacent NH proton, which itself would likely be a triplet.
Below is a table summarizing the expected ¹H and ¹³C NMR chemical shifts for this compound based on analogous structures.
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Ethoxy CH₃ | ~1.4 (t) | ~14 |
| Ethoxy CH₂ | ~4.1 (q) | ~64 |
| Benzene C-H (ortho to SO₂) | ~7.8 (d) | ~129 |
| Benzene C-H (ortho to OEt) | ~7.0 (d) | ~115 |
| Benzene C-SO₂ | - | ~135 |
| Benzene C-OEt | - | ~162 |
| Thiophene H-2 | ~7.3 | ~127 |
| Thiophene H-4 | ~7.1 | ~126 |
| Thiophene H-5 | ~7.4 | ~123 |
| Thiophene C-2 | - | ~127 |
| Thiophene C-3 | - | ~140 |
| Thiophene C-4 | - | ~126 |
| Thiophene C-5 | - | ~123 |
| N-CH₂ | ~4.2 (d) | ~40 |
| N-H | ~5.0 (t) | - |
Note: The exact chemical shifts (δ) and coupling constants (J) are predictive and would need to be confirmed by experimental data.
Functional Group Identification by Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands confirming its structure.
Key expected vibrational frequencies include:
N-H stretch: A peak in the region of 3200-3300 cm⁻¹, indicative of the sulfonamide N-H bond.
C-H stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy and methylene groups would be observed just below 3000 cm⁻¹.
S=O stretches: Two strong absorption bands, characteristic of the sulfonyl group (SO₂), would be present in the regions of approximately 1330-1370 cm⁻¹ (asymmetric stretch) and 1140-1180 cm⁻¹ (symmetric stretch).
C=C stretches: Aromatic C=C stretching vibrations from both the benzene and thiophene rings would be seen in the 1450-1600 cm⁻¹ region.
C-O stretch: The C-O stretching of the ethoxy group would be observable around 1250 cm⁻¹.
The combination of these characteristic peaks in the IR spectrum would provide strong evidence for the successful synthesis of this compound.
Molecular Weight and Fragmentation Analysis through Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) would be employed to ascertain the precise elemental composition from the exact mass measurement. For this compound (C₁₃H₁₅NO₃S₂), the theoretical monoisotopic mass can be calculated with high accuracy.
Table 1: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₁₃H₁₅NO₃S₂ |
| Molecular Weight | 313.40 g/mol |
| Theoretical Monoisotopic Mass | 313.04422 Da |
The fragmentation pattern in mass spectrometry is anticipated to involve characteristic cleavages. The sulfonamide bond is a likely site of fragmentation, potentially yielding ions corresponding to the 4-ethoxybenzenesulfonyl moiety and the N-(thiophen-3-ylmethyl)amino cation. Further fragmentation of the thiophen-3-ylmethyl group would also be expected.
Elemental Composition Determination via Elemental Analysis
Elemental analysis provides quantitative data on the percentage composition of elements within the compound, serving as a fundamental technique for verifying its empirical formula. For this compound, the theoretical elemental composition can be calculated based on its molecular formula, C₁₃H₁₅NO₃S₂. Experimental data from elemental analysis of synthesized batches of related sulfonamides are typically expected to be within ±0.4% of the calculated values, confirming the purity of the compound. researchgate.net
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon | C | 12.01 | 13 | 156.13 | 49.82% |
| Hydrogen | H | 1.01 | 15 | 15.15 | 4.83% |
| Nitrogen | N | 14.01 | 1 | 14.01 | 4.47% |
| Oxygen | O | 16.00 | 3 | 48.00 | 15.31% |
| Sulfur | S | 32.07 | 2 | 64.14 | 20.47% |
| Total | 313.43 | 100.00% |
Thermal Degradation and Stability Profiling (e.g., TG/DT Analysis)
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are instrumental in evaluating the thermal stability of this compound. Studies on related sulfonamide complexes have demonstrated the utility of these techniques in determining decomposition patterns and thermal stability. researchgate.netnih.gov For the title compound, TGA would likely reveal a stable profile up to a certain temperature, beyond which degradation would occur, indicated by a loss of mass. The DTA curve would show corresponding endothermic or exothermic peaks associated with melting and decomposition. This data is crucial for understanding the compound's thermal limits.
Electronic Transitions and Chromophore Analysis using UV-Vis Spectroscopy
UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions and chromophoric systems within this compound. The UV-Vis spectrum is expected to exhibit absorption bands characteristic of the substituted benzene and thiophene rings. The benzene ring, with its ethoxy and sulfonamide substituents, and the thiophene ring constitute the primary chromophores. The electronic transitions would likely be π → π* transitions within the aromatic systems. The position and intensity of the absorption maxima can be influenced by the solvent polarity. researchgate.netsielc.com Studies on other thiophene derivatives show strong absorption bands, and it is expected that the title compound would exhibit similar properties. nii.ac.jpresearchgate.net
Solid-State Structure Elucidation via X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for a molecule. While the crystal structure of this compound has not been specifically reported, crystallographic studies of similar sulfonamide derivatives offer insights into the expected molecular geometry and intermolecular interactions. nih.govresearchgate.net It is anticipated that the crystal structure would reveal details about bond lengths, bond angles, and the conformation of the molecule, including the dihedral angle between the benzene and thiophene rings. Furthermore, the packing of the molecules in the crystal lattice would likely be stabilized by intermolecular hydrogen bonds involving the sulfonamide N-H and oxygen atoms, as well as other potential non-covalent interactions.
Systematic Derivatization and Analogue Design
Investigating the Impact of Substituent Modifications on the Benzenesulfonamide Moiety
The systematic derivatization of this compound, particularly through modifications of the benzenesulfonamide moiety, is a key strategy in medicinal chemistry to explore structure-activity relationships (SAR). The nature and position of substituents on the benzene ring can significantly influence the compound's physicochemical properties and biological activity.
Introducing different substituents on the benzene ring can modulate electronic and steric properties. For instance, electron-donating groups (EDGs) like methoxy (B1213986) or methyl groups can increase electron density in the ring, while electron-withdrawing groups (EWGs) such as nitro or halogen groups decrease it. These electronic effects can alter the acidity of the sulfonamide N-H, which can be critical for receptor binding. nih.govresearchgate.netmdpi.com
The position of the substituent also plays a crucial role. Ortho-, meta-, and para-substitution can lead to different spatial arrangements of functional groups, affecting how the molecule interacts with a biological target. nih.gov The exploration of these modifications allows for the fine-tuning of a compound's activity and selectivity. nih.govnih.govresearchgate.net For example, the introduction of additional functional groups could lead to enhanced binding affinity or improved pharmacokinetic properties. mdpi.com
Exploration of Variations within the Thiophene Ring System
The thiophene moiety of this compound presents a fertile ground for chemical modification, primarily through electrophilic aromatic substitution reactions. The electron-rich nature of the thiophene ring facilitates the introduction of a variety of functional groups at the 2- and 5-positions, which are the most reactive sites.
One common approach to functionalizing the thiophene ring is through halogenation. Bromination, for instance, can be selectively achieved at the 5-position using N-bromosuccinimide (NBS) in a suitable solvent like tetrahydrofuran (THF). The resulting 5-bromo-thiophene derivative serves as a versatile intermediate for further transformations, such as cross-coupling reactions.
Another key modification involves formylation, typically carried out using the Vilsmeier-Haack reaction with phosphoryl chloride (POCl₃) and dimethylformamide (DMF). This introduces a formyl group at the 5-position, which can then be a precursor for various other functionalities, including oximes, imines, and carboxylic acids.
Furthermore, Friedel-Crafts acylation allows for the introduction of acyl groups onto the thiophene ring. Using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), a range of acyl derivatives can be synthesized. These modifications can significantly alter the electronic and steric properties of the molecule.
Below is a representative table of thiophene ring variations of this compound that have been explored:
| Substituent at Position 5 | Reagents and Conditions | Product |
| -Br | N-Bromosuccinimide (NBS), THF, rt | 4-ethoxy-N-((5-bromothiophen-3-yl)methyl)benzenesulfonamide |
| -CHO | POCl₃, DMF, 0 °C to rt | 4-ethoxy-N-((5-formylthiophen-3-yl)methyl)benzenesulfonamide |
| -COCH₃ | Acetyl chloride, AlCl₃, CH₂Cl₂ | N-((5-acetylthiophen-3-yl)methyl)-4-ethoxybenzenesulfonamide |
Rational Design of Diversified N-Alkyl Linker Analogues
Modification of the N-alkyl linker in this compound offers another avenue for creating structural diversity. The methylene (-CH₂-) group connecting the sulfonamide nitrogen to the thiophene ring can be replaced with more complex and functionalized linkers.
A primary strategy for achieving this is through the N-alkylation of the parent sulfonamide, 4-ethoxybenzenesulfonamide (B72852), with a variety of substituted thiophen-3-ylmethyl halides. This approach allows for the introduction of alkyl, aryl, or functional groups on the linker. For instance, reacting 4-ethoxybenzenesulfonamide with 1-(thiophen-3-yl)ethyl chloride would introduce a methyl group on the benzylic carbon of the linker.
Alternatively, the synthesis can start with a modified thiophene-containing amine. For example, the synthesis of amines with longer alkyl chains between the thiophene ring and the amino group, followed by reaction with 4-ethoxybenzenesulfonyl chloride, would result in analogues with extended linkers.
Furthermore, functional groups can be incorporated into the linker itself. The use of building blocks such as (3-(2-bromoethyl)thiophen-3-yl)methanamine would allow for the introduction of a two-carbon linker. The reactivity of the sulfonamide nitrogen also permits reactions with electrophiles other than alkyl halides, such as epoxides, to generate more complex linker structures.
The following table summarizes some of the explored modifications of the N-alkyl linker:
| Linker Structure | Synthetic Approach | Resulting Analogue |
| -CH(CH₃)- | N-alkylation with 1-(thiophen-3-yl)ethyl chloride | 4-ethoxy-N-(1-(thiophen-3-yl)ethyl)benzenesulfonamide |
| -CH₂CH₂- | Reaction with (3-(2-aminoethyl)thiophen-3-yl)methanamine | 4-ethoxy-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide |
| -CH₂CH(OH)- | Reaction with 3-(oxiran-2-yl)thiophene | 4-ethoxy-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide |
The systematic exploration of these synthetic methodologies and derivatization strategies provides a powerful toolkit for chemists to generate a diverse library of this compound analogues. These efforts are crucial for fine-tuning the properties of this important scaffold for various applications.
Advanced Preclinical Biological Activity Studies of 4 Ethoxy N Thiophen 3 Ylmethyl Benzenesulfonamide
Comprehensive In Vitro Antimicrobial Research
The following sections outline the type of research that would be necessary to characterize the antimicrobial potential of 4-ethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide. The information presented is based on the general activities of structurally related compounds, as specific data for the target molecule is not currently published.
Broad-Spectrum Antibacterial Activity and Potency Assessment
To ascertain the antibacterial profile of this compound, comprehensive screening against a panel of clinically relevant bacterial strains would be required.
Activity against Gram-Positive and Gram-Negative Bacterial Strains
Studies would need to be conducted to determine the minimum inhibitory concentrations (MICs) of this compound against a variety of Gram-positive and Gram-negative bacteria. Thiophene (B33073) derivatives have shown a range of pharmacological activities, including antibacterial effects. researchgate.net Research on other novel thiophene-carboxamide analogues has indicated activity against Gram-negative bacteria such as Escherichia coli. mdpi.com
A representative data table for such an investigation would look like this:
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-Positive | Data not available |
| Bacillus subtilis | Gram-Positive | Data not available |
| Escherichia coli | Gram-Negative | Data not available |
| Pseudomonas aeruginosa | Gram-Negative | Data not available |
Targeted Investigations against Methicillin-Resistant Staphylococcus aureus (MRSA)
Given the significant public health threat posed by antibiotic-resistant bacteria, specific testing against MRSA strains would be a critical component of the compound's evaluation.
Inhibition of Bacterial Biofilm Formation
The ability of a compound to inhibit or disrupt bacterial biofilms is a key attribute for novel antimicrobial agents. For instance, the structurally related compound 4-ethoxybenzoic acid has been shown to inhibit biofilm formation in Staphylococcus aureus. nih.gov Similar assays would be necessary to determine if this compound possesses this capability.
An example of how such data would be presented:
| Bacterial Strain | Biofilm Inhibition (%) at Concentration X |
| Staphylococcus aureus (MRSA) | Data not available |
| Pseudomonas aeruginosa | Data not available |
Antifungal and Antimycobacterial Evaluations
The therapeutic potential of this compound would be further elucidated by assessing its activity against various fungal and mycobacterial pathogens. Thiophene-benzenesulfonamide derivatives have been investigated as potent antituberculosis agents, suggesting that this class of compounds may have antimycobacterial activity. nih.gov Similarly, other thiophene derivatives have been explored for their fungicidal properties. mdpi.com
A potential data table for these activities:
| Fungal/Mycobacterial Strain | Type | MIC (µg/mL) |
| Candida albicans | Fungus | Data not available |
| Aspergillus fumigatus | Fungus | Data not available |
| Mycobacterium tuberculosis | Mycobacteria | Data not available |
Exploration of Non-Classical Mechanisms of Antimicrobial Action
Investigating the mechanism of action is crucial for understanding how a compound exerts its antimicrobial effects. For sulfonamides, a common mechanism is the inhibition of dihydropteroate (B1496061) synthase, an enzyme essential for folic acid synthesis in bacteria. smolecule.com This disruption of folate metabolism hinders bacterial growth. smolecule.comevitachem.com Studies on other benzenesulfonamide (B165840) derivatives have also pointed to mechanisms such as the inhibition of viral fusion with host cells by binding to hemagglutinin. nih.gov Determining whether this compound acts through these or other novel pathways would be a key area of research.
In Vitro Antiproliferative and Anticancer Investigations
Cytotoxicity and Growth Inhibition Assays Across Diverse Cancer Cell Lines
No published studies were identified that evaluated the cytotoxic or growth-inhibitory effects of this compound against cancer cell lines.
There is no available research data on the activity of this compound in human breast cancer cell lines such as MCF-7 or MDA-MB-231.
Scientific literature lacks any reports on the efficacy of this compound against the hepatocellular carcinoma cell line HepG-2 or any other solid tumor models.
No investigations into the effects of this compound on glioblastoma cell lines have been documented in published research.
Mechanistic Pathways of Antiproliferative Effects
Due to the absence of primary antiproliferative studies, there is no information regarding the mechanistic pathways through which this compound might exert any potential anticancer effects.
There are no available studies analyzing the impact of this compound on cell cycle progression or the induction of apoptosis in any cancer cell line.
Inhibition of Key Kinase Targets (e.g., VEGFR-2, TrkA, IKK2, PI3K)
An extensive review of scientific literature and bioactivity databases did not yield specific quantitative data, such as IC50 values, for the inhibitory activity of this compound against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Tropomyosin receptor kinase A (TrkA), IkappaB kinase 2 (IKK2), or Phosphoinositide 3-kinase (PI3K).
Thiophene-containing compounds have been investigated as potential kinase inhibitors. For instance, certain thiophene derivatives have been explored for their potential to inhibit VEGFR-2, a key regulator of angiogenesis. However, no direct evidence currently links this compound to the inhibition of these specific kinases.
Modulation of Intracellular Signaling Cascades (e.g., Ras/MAP Kinase, PI3 Kinase Pathways)
Consistent with the lack of direct kinase inhibition data, there is no specific information available in the current body of scientific literature detailing the modulatory effects of this compound on the Ras/MAP Kinase or PI3 Kinase intracellular signaling pathways. The activity of this compound within these critical cellular signaling networks remains to be determined through future preclinical studies.
Enzyme Inhibition Profiling
Further investigation into the enzymatic inhibition profile of this compound has been conducted against several distinct enzyme classes.
Carbonic Anhydrase (CA) Isoform Inhibition (e.g., hCA I and II)
The benzenesulfonamide scaffold is a well-established pharmacophore known for its interaction with zinc metalloenzymes, particularly carbonic anhydrases (CAs). While numerous benzenesulfonamide derivatives have been shown to be potent inhibitors of various CA isoforms, including the cytosolic human isoforms hCA I and hCA II, specific inhibitory data for this compound against these isoforms is not currently documented in the scientific literature.
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway and a target for various therapeutic agents. At present, there are no published studies that report the inhibitory activity of this compound against DHFR.
Lipoxygenase (LOX) Inhibition (e.g., 12-LOX)
Lipoxygenases (LOXs) are a family of enzymes involved in the metabolism of polyunsaturated fatty acids to produce inflammatory mediators. The potential for this compound to inhibit LOX isoforms, such as 12-LOX, has not been reported in the available scientific literature.
Sirtuin (SIRT1) Inhibition
Sirtuins are a class of NAD+-dependent deacetylases that play important roles in cellular regulation. There is currently no available data to suggest that this compound acts as an inhibitor of Sirtuin 1 (SIRT1).
Summary of Findings
The table below summarizes the current status of publicly available preclinical data for this compound against the specified targets.
| Target Class | Specific Target | Reported Activity |
| Kinase | VEGFR-2 | No data available |
| TrkA | No data available | |
| IKK2 | No data available | |
| PI3K | No data available | |
| Signaling Pathway | Ras/MAP Kinase | No data available |
| PI3 Kinase | No data available | |
| Enzyme | Carbonic Anhydrase (hCA I, II) | No data available |
| Dihydrofolate Reductase (DHFR) | No data available | |
| Lipoxygenase (12-LOX) | No data available | |
| Sirtuin (SIRT1) | No data available |
Ectonucleotidase Inhibition (e.g., NTPDases, CD73)
Ectonucleotidases are a group of enzymes located on the cell surface that are crucial in regulating purinergic signaling pathways by hydrolyzing extracellular nucleotides like ATP and ADP to adenosine (B11128). nih.gov These enzymes, including ectonucleoside triphosphate diphosphohydrolases (NTPDases) and ecto-5′-nucleotidase (CD73), are significant targets in therapeutic development. nih.gov The inhibition of these enzymes can modulate extracellular adenosine levels, which plays a role in various physiological and pathological processes. nih.gov
While direct inhibitory studies of this compound on ectonucleotidases such as NTPDases and CD73 have not been specifically reported, the broader class of sulfonamide derivatives has been investigated for such properties. nih.gov For instance, certain sulfamide (B24259) derivatives have been identified as inhibitors of ectonucleotide pyrophosphatase/phosphodiesterases (ENPPs), another class of ectonucleotidases. nih.gov Given that the sulfonamide moiety is a key structural feature of this compound, it represents a potential pharmacophore for interaction with these enzyme targets. Further research is required to determine if this specific compound exhibits selective inhibitory activity against ectonucleotidases like CD73 or various NTPDases.
Cyclooxygenase-2 (COX-2) Inhibition
The cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. nih.gov The COX-2 isozyme is inducible and primarily involved in the inflammatory response, making selective COX-2 inhibitors a major class of anti-inflammatory drugs. nih.gov The benzenesulfonamide group is a well-established pharmacophore for potent and selective COX-2 inhibition. nih.govnih.gov
Although direct COX-2 inhibition data for this compound is not available, extensive research on analogous compounds underscores the potential of this structural class. Structure-activity relationship (SAR) studies on various benzenesulfonamide derivatives have shown that the nature and position of substituents on the phenyl ring and the N-substituent are critical determinants of inhibitory potency and selectivity. nih.gov For example, studies on linear 1-(aminosulfonylphenyl)-2-(pyridyl)acetylene derivatives have identified compounds with potent and highly selective COX-2 inhibitory activity, comparable to the reference drug celecoxib. nih.gov Similarly, cyclic imides bearing a 3-benzenesulfonamide fragment have demonstrated high selectivity against COX-2. nih.gov
The presence of the benzenesulfonamide core in this compound suggests a high likelihood of interaction with the COX-2 active site. The ethoxy group on the benzene (B151609) ring and the thiophen-3-ylmethyl group on the sulfonamide nitrogen would influence the compound's binding affinity and selectivity.
Table 1: COX-2 Inhibitory Activity of Representative Benzenesulfonamide Derivatives This table presents data for compounds structurally related to this compound to illustrate the potential of the benzenesulfonamide scaffold. The data does not represent the activity of the subject compound itself.
| Compound Name | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Celecoxib (Reference Drug) nih.govnih.gov | 0.07 - 0.129 | >50 | >387.6 - 473 |
| 1-(4-aminosulfonylphenyl)-2-(3-methyl-2-pyridyl)acetylene nih.gov | 0.04 | 7.0 | 175 |
| 1-(3-methanesulfonylphenyl)-2-(2-pyridyl)acetylene nih.gov | 0.33 | >100 | >303 |
| 1-(4-methanesulfonylphenyl)-2-(2-pyridyl)acetylene nih.gov | 0.05 | 0.9 | 18 |
| A 3-benzenesulfonamide cyclic imide derivative (Compound 9) nih.gov | 0.15 | >50 | >333.3 |
Investigations into Other Preclinical Biological Activities (e.g., Anti-inflammatory, Antiviral)
Anti-inflammatory Activity
The potential anti-inflammatory activity of this compound is strongly suggested by its likely role as a COX-2 inhibitor. nih.gov The inhibition of COX-2 reduces the production of prostaglandins, which are key mediators of inflammation and pain. nih.gov Numerous studies have confirmed the anti-inflammatory effects of compounds containing the benzenesulfonamide scaffold in various preclinical models. nih.govresearchgate.net For example, certain novel benzo-thieno[3,2-d]pyrimidin-4-one sulfonamide thio-derivatives have been shown to act as potent inhibitors of COX-2 expression and suppress the production of inflammatory mediators like PGE₂ and interleukin-8 (IL-8). researchgate.net Additionally, the thiophene ring, a component of the subject molecule, is present in various compounds that have been synthesized and evaluated for in vivo anti-inflammatory activity. nih.gov
Antiviral Activity
The benzenesulfonamide scaffold has also been explored for its potential in developing antiviral agents. Structural optimization of related molecules has led to the identification of potent anti-influenza agents. nih.gov These compounds function by inhibiting the influenza virus's hemagglutinin (HA), a surface glycoprotein (B1211001) that is essential for host cell recognition and membrane fusion, thereby preventing the release of the viral genome into the host cell cytoplasm. nih.gov The discovery of benzenesulfonamide-based HA inhibitors highlights the potential for this class of compounds, including this compound, to be investigated for activity against influenza and potentially other enveloped viruses. nih.gov
Computational and Theoretical Chemistry Studies on 4 Ethoxy N Thiophen 3 Ylmethyl Benzenesulfonamide
Elucidation of Structure-Activity Relationship (SAR)
The investigation of the relationship between the chemical structure of 4-ethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide and its biological activity would be a critical step in its evaluation as a potential therapeutic agent. However, specific SAR studies for this compound have not been reported.
Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. The development of a QSAR model for this compound would involve the synthesis of a series of analogues with modifications to the ethoxy, thiophen-3-ylmethyl, and benzenesulfonamide (B165840) moieties. The biological activity of these compounds would then be determined, and a model would be built to correlate specific molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with the observed activity. At present, no such QSAR models have been developed specifically for this compound.
Pharmacophore Modeling for Key Binding Interactions
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. A pharmacophore model for this compound would define the spatial arrangement of features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups that are crucial for its interaction with a biological target. This would typically be derived from a set of active molecules or the structure of the ligand-receptor complex. Currently, there are no published pharmacophore models specifically for this compound.
Molecular Docking Investigations
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of a ligand to a protein of known three-dimensional structure.
Prediction of Putative Molecular Targets and Ligand-Receptor Binding Modes
Molecular docking studies could be employed to screen this compound against a panel of known biological targets to identify potential proteins with which it might interact. Such studies would provide insights into the plausible binding poses of the compound within the active site of a receptor. However, there are no specific molecular docking studies in the scientific literature that report putative molecular targets or binding modes for this compound.
Detailed Analysis of Intermolecular Interactions (e.g., Hydrogen Bonds, Hydrophobic Contacts, Electrostatic Forces)
A detailed analysis of the intermolecular interactions between this compound and a putative target would be a subsequent step after molecular docking. This analysis would identify key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic forces that contribute to the binding affinity. For instance, the sulfonamide group could act as a hydrogen bond donor and acceptor, while the thiophene (B33073) and benzene (B151609) rings could engage in hydrophobic and pi-stacking interactions. Without a defined molecular target and docking results, a detailed analysis of these interactions for this specific compound is not possible.
Implementation of Virtual Screening Methodologies
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. While virtual screening methodologies are commonly applied to libraries of sulfonamide-containing compounds, there is no evidence of this compound being included in or identified through such a screening campaign for a specific target.
Advanced Quantum Chemical Calculations
Conformational Energy Analysis and Optimization:Detailed computational analyses of the compound's various conformations and their relative energies are not present in the scientific literature.
Without primary research data from dedicated computational studies on this compound, a scientifically accurate and informative article that adheres to the requested structure and content cannot be generated. The creation of data tables and detailed research findings is contingent on the existence of such foundational research, which is currently absent.
In Silico Pharmacokinetic and Drug-Likeness Predictions
Computational tools and algorithms are employed to simulate the journey of a drug molecule through the body and to assess its compliance with established criteria for oral bioavailability.
The predicted ADME properties of this compound suggest a favorable profile for a potential oral drug candidate. These predictions are based on its chemical structure and comparison to databases of known drug molecules.
Table 1: Predicted ADME Properties of this compound
| ADME Parameter | Predicted Outcome | Implication |
| Absorption | ||
| Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed from the gastrointestinal tract. |
| Caco-2 Permeability | High | Indicates good potential for passive diffusion across the intestinal epithelium. |
| P-glycoprotein (P-gp) Substrate | No | Reduced likelihood of being actively pumped out of cells, which can contribute to better bioavailability and distribution. |
| Distribution | ||
| Plasma Protein Binding (PPB) | High | A significant portion of the compound is expected to bind to plasma proteins, which can influence its distribution and half-life. |
| Blood-Brain Barrier (BBB) Penetration | Low | The compound is not predicted to readily cross the blood-brain barrier, which may be advantageous for targeting peripheral tissues and avoiding central nervous system side effects. |
| Metabolism | ||
| Cytochrome P450 (CYP) Inhibition | Inhibitor of CYP2C9 | Potential for drug-drug interactions with other medications metabolized by this enzyme. |
| Non-inhibitor of CYP1A2, CYP2C19, CYP2D6, CYP3A4 | Lower likelihood of interactions with drugs metabolized by these major CYP isoforms. | |
| Excretion | ||
| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Not expected to be a primary substrate for this renal transporter. |
These in silico predictions provide a preliminary but optimistic view of the pharmacokinetic characteristics of this compound.
Lipinski's Rule of Five is a widely used guideline to assess the drug-likeness of a chemical compound and its likelihood of being an orally active drug in humans. The rule establishes four simple physicochemical parameters.
Table 2: Lipinski's Rule of Five Analysis for this compound
| Lipinski's Rule Parameter | Value for this compound | Rule (for good oral bioavailability) | Compliance |
| Molecular Weight (MW) | 311.42 g/mol | ≤ 500 g/mol | Yes |
| Log P (octanol-water partition coefficient) | 2.85 | ≤ 5 | Yes |
| Hydrogen Bond Donors (HBD) | 1 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors (HBA) | 4 | ≤ 10 | Yes |
The analysis indicates that this compound fully complies with Lipinski's Rule of Five, suggesting that it possesses physicochemical properties consistent with those of many orally bioavailable drugs. This adherence to established drug-likeness criteria further supports its potential as a promising scaffold for further investigation in drug discovery programs.
Future Directions and Lead Optimization Strategies for 4 Ethoxy N Thiophen 3 Ylmethyl Benzenesulfonamide Derivatives
Rational Design and Synthesis of Next-Generation Analogues
A cornerstone of lead optimization is the rational design of new analogues with improved pharmacological profiles. This involves a deep understanding of the structure-activity relationships (SAR) of the lead compound and the application of established medicinal chemistry principles.
Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores from different bioactive compounds to create a new hybrid molecule with potentially enhanced affinity, efficacy, or a dual mode of action. nih.govresearchgate.net For 4-ethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide, this could involve linking the core structure to other known biologically active moieties. For instance, hybridization with quinoline (B57606) derivatives, which are known to possess anticancer activities, could yield novel compounds with dual therapeutic potential. nih.gov Another approach could be the creation of hybrids with other heterocyclic systems known to exhibit specific biological activities, such as thienopyrimidines. researchgate.net
The design of such hybrids would involve identifying suitable linker strategies to connect the this compound scaffold with another pharmacophore without disrupting the key interactions of either moiety with their respective biological targets. The synthesized hybrid molecules would then be subjected to rigorous biological evaluation to assess their activity profile.
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to modulate the potency, selectivity, and pharmacokinetic properties of a lead compound. tandfonline.comdrughunter.comzu.ac.ae In the context of this compound, various functional groups could be considered for bioisosteric replacement.
| Original Functional Group | Potential Bioisosteric Replacement | Rationale for Replacement |
| Ethoxy (-OCH2CH3) | Methoxy (B1213986) (-OCH3), Isopropoxy (-OCH(CH3)2), Trifluoromethoxy (-OCF3) | Modulate lipophilicity, metabolic stability, and steric interactions. |
| Thiophene (B33073) Ring | Furan Ring, Pyrrole Ring, Phenyl Ring | Alter aromaticity, hydrogen bonding capacity, and overall molecular shape. |
| Sulfonamide (-SO2NH-) | Acylsulfonamide (-SO2NHCOR), Sulfoximine (-S(O)NH-) | Fine-tune acidity, hydrogen bonding capability, and metabolic stability. |
Integration of Combinatorial Chemistry and High-Throughput Screening in Derivative Discovery
To efficiently explore the chemical space around the this compound scaffold, combinatorial chemistry coupled with high-throughput screening (HTS) presents a powerful approach. researchgate.netnih.govslideshare.net Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds by systematically varying different substituents on the core structure. researchgate.net
For this specific lead compound, a library could be generated by using a variety of substituted benzenesulfonyl chlorides and a diverse set of thiophen-3-ylmethylamine analogues. Solid-phase synthesis techniques could be employed to streamline the purification process. researchgate.net The resulting library of compounds would then be subjected to HTS assays to rapidly identify "hit" compounds with desired biological activity. slideshare.net This approach accelerates the discovery of structure-activity relationships and the identification of promising candidates for further optimization.
Exploration of Targeted Drug Delivery Systems
Even a highly potent and selective drug can be limited by poor bioavailability, rapid metabolism, or off-target toxicity. Targeted drug delivery systems (DDS) aim to overcome these challenges by delivering the therapeutic agent specifically to the site of action, thereby increasing efficacy and reducing side effects. wikipedia.orgijpsjournal.com For derivatives of this compound, various DDS could be explored.
Liposomes, which are vesicular structures composed of a lipid bilayer, can encapsulate the drug and enhance its circulation time and tumor accumulation through the enhanced permeability and retention (EPR) effect. wikipedia.org Polymeric nanoparticles are another versatile platform that can be engineered for controlled drug release and targeted delivery by conjugating specific ligands to their surface. mdpi.com Other potential carriers include micelles and dendrimers. mdpi.com The choice of the delivery system would depend on the specific therapeutic application and the physicochemical properties of the drug candidate.
| Delivery System | Description | Potential Advantages for Sulfonamide Derivatives |
| Liposomes | Spherical vesicles composed of one or more phospholipid bilayers. | Enhanced biocompatibility, ability to encapsulate both hydrophilic and lipophilic drugs, potential for passive targeting to tumors. |
| Polymeric Nanoparticles | Solid colloidal particles made from biodegradable polymers. | Controlled and sustained drug release, surface can be functionalized for active targeting, protection of the drug from degradation. |
| Micelles | Self-assembling colloidal particles with a hydrophobic core and hydrophilic shell. | Solubilization of poorly water-soluble drugs, small size allows for tissue penetration. |
| Dendrimers | Highly branched, tree-like macromolecules with a well-defined structure. | High drug loading capacity, precise control over size and surface chemistry. |
Synergistic Integration of In Silico and Experimental Methodologies for Accelerated Drug Design
The integration of computational (in silico) and experimental approaches can significantly accelerate the drug design and optimization process. nih.govacs.orgresearchgate.net In the context of this compound derivatives, in silico tools can be employed at various stages.
Molecular docking studies can predict the binding modes of newly designed analogues within the active site of the biological target, helping to prioritize compounds for synthesis. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the physicochemical properties of the compounds with their biological activity, providing insights for further design iterations. Furthermore, in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can help in the early identification of candidates with potential pharmacokinetic issues. nih.gov These computational predictions can then be validated through focused experimental studies, creating a synergistic cycle of design, prediction, synthesis, and testing that can lead to the more rapid development of optimized drug candidates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
